5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190315-94-6
VCID: VC2904790
InChI: InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H
SMILES: C1=CC(=NC2=C1NC=C2)C(F)(F)F
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1190315-94-6

Cat. No.: VC2904790

Molecular Formula: C8H5F3N2

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine - 1190315-94-6

Specification

CAS No. 1190315-94-6
Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
IUPAC Name 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H
Standard InChI Key CEHDABSKCYWHHY-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1NC=C2)C(F)(F)F
Canonical SMILES C1=CC(=NC2=C1NC=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Basic Information

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS: 1190315-94-6) is a heterocyclic compound characterized by its fused ring system consisting of a pyrrole ring attached to a pyridine nucleus with a trifluoromethyl group at the 5-position . The chemical structure features a bicyclic aromatic system with nitrogen atoms in both rings.

Physical and Chemical Properties

The compound has a molecular formula of C8H5F3N2 and a molecular weight of 186.13 g/mol . Its structure contains a hydrogen bond donor (NH group) and multiple hydrogen bond acceptors (nitrogen atoms and fluorine atoms), contributing to its potential interactions with biological targets . The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing lipophilicity and metabolic stability, which are important considerations in drug development.

Table 1: Physical and Chemical Properties of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

PropertyValue
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
CAS Number1190315-94-6
XLogP3-AA2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Topological Polar Surface Area28.7 Ų
Exact Mass186.04048265 Da
Heavy Atom Count13

Structural Identifiers

The compound can be identified using various standardized notations used in chemical databases and literature:

  • IUPAC Name: 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

  • InChI: InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H

  • InChIKey: CEHDABSKCYWHHY-UHFFFAOYSA-N

  • SMILES: C1=CC(=NC2=C1NC=C2)C(F)(F)F

Synthesis Methods

Synthetic Approaches

The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps with specific reaction conditions. One documented method involves the reaction of 3-Pyridinamine, 2-ethynyl-6-(trifluoromethyl)- with potassium tert-butoxide .

Documented Synthesis Procedure

A specific synthesis procedure described in the literature involves using potassium tert-butoxide as a base in 1-methyl-pyrrolidin-2-one at room temperature under nitrogen atmosphere:

  • Potassium tert-butoxide (228 mg, 2.03 mmol) is suspended in 0.5 ml of 1-methyl-2-pyrrolidinone under nitrogen atmosphere.

  • A solution of the precursor compound (180 mg, 0.97 mmol) in 0.5 ml 1-methyl-2-pyrrolidinone is added.

  • The mixture is stirred at room temperature overnight.

  • The reaction mixture is then partitioned between ethyl acetate and water.

  • The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure.

  • The resulting residue is purified using an Isolera Purification System with ether-hexane gradient.

  • This method reportedly yields 115 mg (0.62 mmol, 64%) of the title compound as a white solid with 99% purity.

Derivatives and Related Compounds

Several derivatives of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine have been synthesized for research purposes, including:

  • Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 952182-29-5)

  • 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 920979-05-1)

  • 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one (CAS: 178393-13-0)

Biological Activity and Applications

Cancer Research

Pyrrolopyridine derivatives have shown promising activity as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer . The trifluoromethyl group enhances binding affinity and selectivity towards these receptors, making such compounds promising candidates for targeted cancer therapies.

Enzyme Inhibition

The compound and its analogs have been investigated as potential kinase inhibitors, which could be valuable in treating diseases with aberrant kinase activity . Some derivatives have shown activity against specific kinases like FMS kinase, which is involved in macrophage colony-stimulating factor signaling and has implications in cancer and inflammatory diseases .

Structure-Activity Relationships

Research on related pyrrolopyridine compounds has revealed important structure-activity relationships:

  • The trifluoromethyl group at the 5-position often enhances metabolic stability and binding affinity to target proteins .

  • Modifications to the pyrrole nitrogen or addition of functional groups at the 2-position can significantly alter biological activity and selectivity .

  • The presence of carboxylic acid or ester groups at specific positions can enhance interactions with target enzymes .

Table 2: Biological Activities of Selected Pyrrolopyridine Derivatives

CompoundTargetActivity (IC50)Reference
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivativesFGFR1-47-712 nM
Pyrrolo[3,2-c]pyridine derivative (Compound 1r)FMS kinase30 nM
1H-pyrrolo[2,3-b]pyridine derivative (Compound 22)CDK848.6 nM

Research Findings and Applications

Cancer Research Applications

Studies have demonstrated that derivatives of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine show significant potential in cancer research:

  • FGFR Inhibition: Structurally related compounds have been developed as inhibitors of fibroblast growth factor receptors, which play essential roles in various types of tumors . For example, compound 4h, a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively .

  • Antiproliferative Activity: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit migration and invasion of cancer cells . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis, while also significantly inhibiting the migration and invasion of these cells .

  • CDK8 Inhibition: A novel 1H-pyrrolo[2,3-b]pyridine derivative (compound 22) was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, showing significant inhibition of tumor growth in xenografts of colorectal cancer .

Medicinal Chemistry Applications

The unique structural features of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine make it valuable in medicinal chemistry:

  • Drug Development Scaffold: The compound serves as an important scaffold for developing new drugs, particularly due to its low molecular weight and high ligand efficiency, which are beneficial for subsequent optimization .

  • Enhanced Drug Properties: The trifluoromethyl group increases lipophilicity and metabolic stability, which are essential considerations in drug development.

  • Structure-Activity Exploration: Researchers have used this compound as a starting point for exploring structure-activity relationships, leading to the development of more potent and selective compounds for specific targets .

Comparative Analysis with Related Compounds

Comparing 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine with its structural isomers reveals important differences in biological activity and potential applications:

Table 3: Comparison of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine with Related Compounds

CompoundBiological TargetNotable FeaturesReference
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridinePotential FGFR inhibitorBase scaffold with high ligand efficiency
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivativesFGFR1-4Enhanced FGFR inhibition with additional modifications
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridineNot specifically reportedDihydro variant with potentially different activity profile
6-(3-(trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridineMelatonin MT2 receptorSelective antagonist for melatonin receptor

Future Research Directions

Synthesis Improvements

Future research could focus on developing more efficient and environmentally friendly synthesis methods for 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine and its derivatives, potentially increasing yields and reducing the use of hazardous reagents .

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